4-Nitrophenyl alpha-D-glucopyranoside
CAS No.: 3767-28-0
Cat. No.: VC20761891
Molecular Formula: C12H15NO8
Molecular Weight: 301.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3767-28-0 |
|---|---|
| Molecular Formula | C12H15NO8 |
| Molecular Weight | 301.25 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
| Standard InChI Key | IFBHRQDFSNCLOZ-ZIQFBCGOSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Structure and Identity
4-Nitrophenyl alpha-D-glucopyranoside (CAS No. 3767-28-0) is an alpha-D-glucoside composed of a glucose moiety linked to a 4-nitrophenyl group through an alpha-glycosidic bond. According to its chemical definition, it is an alpha-D-glucoside where the anomeric hydroxy hydrogen of beta-D-glucopyranose is replaced by a 4-nitrophenyl group . The compound is also known by several synonyms including Glc-a-PNP, alfa-PNPG, PNP-α-D-glucopyranoside, and p-Nitrophenyl α-D-Glucoside .
Molecular Characteristics
The molecular structure of 4-Nitrophenyl alpha-D-glucopyranoside is represented by the molecular formula C₁₂H₁₅NO₈ with a molecular weight of 301.25 g/mol . The IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol . This compound features a nitro group in the para position of the phenyl ring, which is responsible for its chromogenic properties when the glycosidic bond is cleaved.
Physical and Chemical Properties
4-Nitrophenyl alpha-D-glucopyranoside exists as white to off-white crystalline powder or crystals. Its key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Nitrophenyl alpha-D-glucopyranoside
The compound exhibits specific solubility characteristics that are important for its use in laboratory settings. It is soluble in water, warm ethanol, and methanol . More specific solubility data indicates it dissolves in DMF (10 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2) at 0.3 mg/ml, while being slightly soluble in ethanol .
Synthesis and Purification
Synthesis Methods
The synthesis of 4-Nitrophenyl alpha-D-glucopyranoside typically involves glycosylation reactions using protected sugar derivatives. One reported method involves the use of sodium methoxide in anhydrous methanol. According to the synthesis procedure, the compound was prepared by reacting the precursor (formula VI-2) with sodium methoxide in methanol, followed by decolorization with activated carbon .
The reaction sequence includes:
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Addition of the precursor to anhydrous methanol
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Addition of sodium methoxide under stirring at room temperature
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Monitoring the reaction by thin layer chromatography (TLC)
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Decolorization with activated carbon
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Filtration to remove insoluble materials
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Concentration under reduced pressure
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Purification by silica gel column chromatography using methanol:dichloromethane (1:6 volume ratio)
This procedure resulted in a yield of 51% of pure 4-Nitrophenyl alpha-D-glucopyranoside .
Purification Techniques
Purification of 4-Nitrophenyl alpha-D-glucopyranoside can be achieved through various methods, with recrystallization being a common approach. The compound can be purified by recrystallization from water, methanol, or ethanol . Column chromatography using silica gel with appropriate solvent systems is also an effective purification technique, as demonstrated in the synthesis procedure mentioned above .
Biological Activity and Applications
Enzymatic Substrate Properties
The primary importance of 4-Nitrophenyl alpha-D-glucopyranoside lies in its role as a substrate for glycosidases, particularly alpha-glucosidases. Upon enzymatic hydrolysis of this substrate, 4-nitrophenol is produced, which has a yellow color under alkaline conditions . This property makes it an excellent chromogenic substrate for enzyme activity detection and quantification.
The molar extinction coefficient of the released 4-nitrophenol in 0.01 M NaOH (pH 10.2) is approximately 18,380 at 400 nm . This allows for straightforward spectrophotometric detection and quantification of enzyme activity.
Research and Diagnostic Applications
4-Nitrophenyl alpha-D-glucopyranoside has several important applications in biochemical research and diagnostics:
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Alpha-glucosidase assays: It serves as a substrate for assaying alpha-glucosidase activity, including yeast alpha-D-glucosidase .
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Enzyme inhibitor screening: The compound is used in screens for alpha-glucosidase inhibitors, which have potential therapeutic applications in conditions like diabetes .
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Detection of glucansucrases: It is utilized in the detection of glucansucrases, which are enzymes that synthesize glucans from sucrose .
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Substrate for specific enzymes: The compound serves as a substrate for lysosomal alpha-glucosidase and maltase-glucoamylase .
For alpha-glucosidase assays, a stock solution of 4 mM is typically prepared in deionized water . The enzymatic reaction can be monitored by measuring the release of 4-nitrophenol spectrophotometrically.
Analytical Methods and Protocols
Preparation for Enzyme Assays
For the preparation of 4-Nitrophenyl alpha-D-glucopyranoside for enzyme assays, the following protocol is commonly used:
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Prepare a 10 mM solution by dissolving the appropriate amount of the compound in deionized water .
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For alpha-glucosidase assays, a 4 mM stock solution is typically prepared in deionized water .
Detection and Quantification
The enzymatic hydrolysis of 4-Nitrophenyl alpha-D-glucopyranoside can be monitored using spectrophotometric methods:
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Upon hydrolysis by alpha-glucosidase, 4-nitrophenol is released, which has a yellow color under alkaline conditions.
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The reaction is typically stopped by adding an alkaline solution such as 100 mM sodium carbonate or sodium hydroxide to raise the pH and fully deprotonate the 4-nitrophenol .
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The absorbance is measured at 400 nm, where the molar extinction coefficient of 4-nitrophenol is approximately 18,380 in 0.01 M NaOH (pH 10.2) .
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